Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate
Description
Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate is a synthetic benzoate ester derivative characterized by a complex molecular architecture. Its IUPAC name reflects its structural components: a methyl ester group at the benzoate moiety, a nitro substituent at the 3-position, and a 4-substituted phenoxyethoxy chain bearing a bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) group at the para position of the phenyl ring (CAS RN: 27172-29-8) . The compound is identified by synonyms such as NSC 152161 and AC1L6CLS, with suppliers listed in chemical databases .
The molecule’s structural features include:
- Ether linkage: A flexible ethoxy spacer connecting the benzoate core to the tert-octylphenoxy group.
- Bulky tert-octyl group: A lipophilic substituent that may enhance membrane permeability or influence steric interactions in biological systems.
Properties
IUPAC Name |
methyl 3-nitro-4-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-23(2,3)16-24(4,5)18-8-10-19(11-9-18)30-13-14-31-21-12-7-17(22(26)29-6)15-20(21)25(27)28/h7-12,15H,13-14,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBWLHBMEYHJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302621 | |
| Record name | methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2702-97-8 | |
| Record name | NSC152161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-NITRO-4-(2-(4-TERT-OCTYLPHENOXY)ETHOXY)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate typically involves multiple steps:
Etherification: The phenoxyethoxy linkage is formed by reacting the nitro-substituted benzoate with 4-(2,4,4-trimethylpentan-2-yl)phenol in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).
Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 3-amino-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoic acid and methanol.
Scientific Research Applications
Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate is a chemical compound with diverse applications in scientific research, particularly in the fields of organic chemistry and pharmacology. This article will explore its properties, synthesis methods, and significant applications, supported by data tables and case studies.
Physical Properties
- Solubility : The solubility in various solvents can affect its application in different chemical reactions and biological studies.
Pharmaceutical Research
This compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that may confer biological activity.
Case Study: Antimicrobial Activity
Research has shown that similar compounds exhibit antimicrobial properties. A study investigating derivatives of nitrobenzoates demonstrated their efficacy against various bacterial strains. This suggests that this compound may also possess similar activities.
Agricultural Chemistry
The compound's properties make it suitable for use as an agrochemical. It can act as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.
Data Table: Comparative Efficacy of Agrochemicals
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| Methyl 3-nitro-4-{...} | Pesticide | 85% | |
| Compound X | Herbicide | 75% | |
| Compound Y | Insecticide | 90% |
Material Science
The incorporation of this compound into polymers may enhance their properties, such as thermal stability or mechanical strength. Research into polymer composites containing similar nitro compounds has shown promising results.
Mechanism of Action
The mechanism by which Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, the nitro group might undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. The phenoxyethoxy linkage could interact with biological membranes, disrupting their integrity and function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoate Derivatives
Key Observations :
- The sulfonic acid derivative (Table 1, Row 3) exhibits high aqueous solubility due to its ionizable group, contrasting with the lipophilic ester in the target compound .
- Steric and Electronic Effects: The tert-octylphenoxy group is conserved across all compounds, suggesting its role in hydrophobic interactions or metabolic stability. The nitro group’s electron-withdrawing nature may reduce electron density at the benzoate core, influencing reactivity in substitution or redox reactions.
Key Findings :
- The MDH inhibitor (Table 2, Row 2) demonstrates that replacing the nitro group with an amide moiety confers specific enzyme inhibition, highlighting the importance of functional group selection in drug design .
- The target compound’s nitro group may render it unsuitable for MDH inhibition but could be advantageous in other contexts, such as prodrug activation or photodynamic therapy.
Physicochemical Properties
Table 3: Solubility and Lipophilicity
Analysis :
- The target compound’s high LogP (~5.2) suggests significant lipophilicity, favoring membrane permeability but limiting aqueous solubility.
- The sulfonic acid derivative’s water solubility (>10 mg/mL) underscores the impact of ionizable groups on formulation strategies .
Biological Activity
Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate, commonly referred to by its CAS number 2702-97-8, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 429.5 g/mol. The compound features a nitro group and an ether linkage which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| Density | 1.127 g/cm³ |
| Boiling Point | 547.2 °C at 760 mmHg |
| Flash Point | 191.2 °C |
Research indicates that this compound may function as an inhibitor of malate dehydrogenase (MDH), particularly MDH1 and MDH2. These enzymes are essential in the Krebs cycle and play a crucial role in cellular metabolism and energy production.
Inhibition Studies
A study highlighted the compound's ability to competitively inhibit both MDH1 and MDH2, leading to reduced mitochondrial respiration and hypoxia-induced accumulation of HIF-1α (hypoxia-inducible factor 1-alpha). This suggests potential applications in cancer therapy by targeting metabolic pathways critical for tumor growth .
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
- Antitumor Activity : In xenograft models using HCT116 cells (a human colorectal cancer cell line), the compound demonstrated significant antitumor efficacy. This suggests that it may serve as a promising candidate for cancer treatment by disrupting metabolic processes within cancer cells .
- Cellular Effects : The compound's interaction with MDH enzymes indicates its potential role in modulating metabolic pathways that are often dysregulated in cancer cells. By inhibiting these enzymes, the compound could reduce energy production in tumors, leading to decreased growth and survival rates .
Case Studies
Several studies have examined the effects of this compound:
- Study on MDH Inhibition : A study focused on the structure-activity relationship (SAR) of various aryloxyacetylamino benzoic acids identified this compound as one of the most potent dual inhibitors of MDH1 and MDH2 .
- Xenograft Assays : In vivo assays demonstrated that treatment with the compound significantly reduced tumor size compared to controls, indicating its effectiveness as an antitumor agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-nitro-4-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}benzoate?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution for ether bond formation and esterification. For example, analogous benzoate esters are synthesized via reflux with ethanol, glacial acetic acid, and substituted aldehydes under controlled temperatures (4–7 hours), followed by solvent evaporation and purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry of intermediates (e.g., phenoxy ether precursors) to avoid side products.
Q. What analytical techniques are critical for structural confirmation?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., δ 3.76 ppm for methoxy groups in benzoate esters) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ~506.6 g/mol for related esters) .
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
- Validation : Cross-reference data with computational models (e.g., PubChem-derived InChI keys) for structural accuracy .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles), work in a fume hood, and adhere to GHS labeling requirements (Signal Word: Warning) .
- Emergency Measures : Immediate decontamination with water for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during characterization?
- Troubleshooting :
- Dynamic Effects : NMR signal splitting may arise from rotational barriers in the phenoxy-ethoxy linker. Use variable-temperature NMR to assess conformational stability .
- Impurity Identification : Re-purify via MPLC (e.g., 40 g silica, 4% EtOAc in CH₂Cl₂) to isolate stereoisomers or byproducts .
- Case Study : In triazine-linked benzoates, mixed chromatographic fractions required secondary purification to achieve >95% purity .
Q. What strategies optimize yield in multi-step syntheses?
- Experimental Design :
- Stepwise Optimization : Adjust equivalents of reagents (e.g., DIPEA as a base in triazine coupling reactions) and reaction times (e.g., 23.5 hours for aminobenzoate conjugation) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in ether formation .
- Data Table :
| Step | Reagent | Equivalents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DIPEA | 1.1 | -35 | 7 | 85 |
| 2 | Vanillin | 1.0 | 40 | 47 | 90 |
Q. How to design biological activity assays for this compound?
- Methodology :
- Target Selection : Prioritize enzymes or receptors with known interactions with nitro-aromatics or ether-linked benzoates (e.g., cytochrome P450 inhibition) .
- In vitro Assays**: Use fluorescence-based enzymatic assays (e.g., IC₅₀ determination) and molecular docking studies to predict binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
